N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-11(12(18)16-4-6-20-13(16)14-8)15-10(17)7-9-3-2-5-19-9/h2-6H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLWJZDCJGDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.
Mode of Action
The compound’s active methylene group (c2h2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents. This suggests that the compound could interact with its targets through this active site.
Biochemical Pathways
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target. This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific modifications made to its structure.
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated. This suggests that the compound could potentially exhibit similar effects.
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contributes to its unique pharmacological profile, making it a subject of interest for various biological evaluations.
Target of Action:
this compound acts primarily as a glutamate receptor antagonist . This mechanism suggests its potential role in modulating neurotransmission, particularly in pathways associated with learning and memory.
Biochemical Pathways:
By inhibiting glutamate receptors, this compound may influence several critical biochemical pathways:
- Neurotransmission: Modulation of glutamatergic signaling can impact synaptic plasticity.
- Cell Proliferation: The compound's effects on cell signaling pathways may lead to alterations in cellular growth and apoptosis.
Biological Activity Evaluation
Research studies have assessed the biological activities of this compound through various assays. The following table summarizes key findings from recent studies:
Case Studies
-
Anticancer Properties:
In a study evaluating the anticancer potential of thiazolopyrimidine derivatives, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value indicating potent antiproliferative effects. The mechanism involved cell cycle arrest and induction of apoptosis. -
Antimicrobial Studies:
The compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was highlighted in tests against clinical strains, suggesting potential therapeutic applications in treating bacterial infections. -
Enzyme Interaction Studies:
Research focusing on enzyme inhibition revealed that this compound effectively inhibits DNA gyrase, a critical enzyme for bacterial DNA replication. This inhibition suggests its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Research indicates that N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide exhibits several promising biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi. |
| Anticancer | Exhibits cytotoxic effects against cancer cell lines. |
| Enzyme Inhibition | Potentially inhibits key enzymes involved in disease progression. |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential utility in treating infections caused by these bacteria.
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce cytotoxicity in various cancer cell lines. Research has demonstrated that compounds containing the thiazolopyrimidine core can selectively target cancer cells while sparing normal cells. Mechanisms of action include:
- Kinase Inhibition: Targeting specific kinases involved in cell proliferation and survival.
- Apoptosis Induction: Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest: Disrupting normal cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of derivatives of thiazolo-pyrimidine against standard antibiotics like Ciprofloxacin. Results indicated that certain derivatives exhibited superior antibacterial activity, suggesting that modifications to the thiazole ring could enhance efficacy.
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound significantly reduced cell viability in human cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
